molecular formula C22H21N3O3 B12205442 8-methoxy-4,4,6-trimethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

8-methoxy-4,4,6-trimethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione

Cat. No.: B12205442
M. Wt: 375.4 g/mol
InChI Key: DEVNHINVTAHYMI-UHFFFAOYSA-N
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Description

8-methoxy-4,4,6-trimethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione is a complex organic compound known for its unique spiro structure. This compound is part of the pyrroloquinoline family, which is recognized for its diverse biological activities, including antibacterial, antitumor, and anticoagulant properties .

Preparation Methods

The synthesis of 8-methoxy-4,4,6-trimethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of aqueous hydrazine hydrate, which selectively reduces the carbonyl group to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, aldehydes, acetone, and primary amines. The major products formed from these reactions are derivatives of the original compound with different functional groups.

Scientific Research Applications

8-methoxy-4,4,6-trimethyl-1’H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-quinazoline]-2,4’(3’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The exact molecular pathways involved in its antibacterial and antitumor activities are still under investigation but are believed to involve the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Similar compounds include other derivatives of the pyrroloquinoline family, such as:

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

6'-methoxy-9',11',11'-trimethylspiro[1,3-dihydroquinazoline-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C22H21N3O3/c1-12-11-21(2,3)25-18-15(12)9-13(28-4)10-16(18)22(20(25)27)23-17-8-6-5-7-14(17)19(26)24-22/h5-11,23H,1-4H3,(H,24,26)

InChI Key

DEVNHINVTAHYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C4(C2=O)NC5=CC=CC=C5C(=O)N4)OC)(C)C

Origin of Product

United States

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